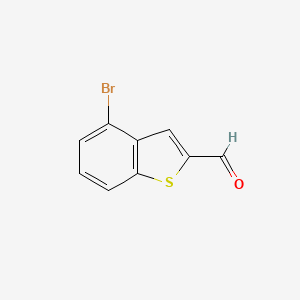

4-Bromo-1-benzothiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISRITCYHXZEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of 4-Bromo-1-benzothiophene-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic motif found in a multitude of pharmacologically active compounds and advanced materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. The strategic introduction of functional groups onto this core allows for the fine-tuning of its properties and the development of novel molecular entities.

This compound is a key synthetic intermediate. The presence of three distinct functional handles—the bromine atom, the aldehyde group, and the reactive benzothiophene ring system—provides a versatile platform for extensive chemical modifications. The aldehyde can be readily transformed into other functional groups or used in condensation reactions, while the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or heteroaryl substituents. This guide provides a detailed exploration of a robust synthetic route to this compound and a comprehensive overview of the analytical techniques required for its unambiguous characterization.

Part 1: Synthesis via Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich heterocyclic system is most effectively achieved through the Vilsmeier-Haack reaction.[3][4][5] This method is renowned for its reliability, use of readily available reagents, and generally high yields. The electron-donating nature of the sulfur atom in the benzothiophene ring activates the heterocyclic portion, directing the electrophilic substitution preferentially to the C2 position.

Causality of the Vilsmeier-Haack Reaction

The reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][5] The reaction is exothermic and requires careful temperature control to prevent degradation of the reagent.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 4-bromobenzothiophene core acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a stable iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product, this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, integrating purification and characterization as essential final steps to ensure the integrity of the final product.

Materials and Reagents:

-

4-Bromobenzothiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 45 minutes. The formation of a white solid or a viscous liquid indicates the successful generation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4-bromobenzothiophene (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

-

Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to afford pure this compound.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques provides a complete profile of the synthesized molecule.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, based on established principles and data from analogous compounds.[6][7]

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~10.1 ppm (s, 1H) | Aldehyde proton (CHO) |

| ~8.0-8.2 ppm (m, 2H) | Aromatic protons on thiophene & benzene rings | ||

| ~7.4-7.8 ppm (m, 2H) | Aromatic protons on the benzene ring | ||

| ¹³C NMR | Chemical Shift (δ) | ~184 ppm | Carbonyl carbon of the aldehyde (C=O) |

| ~120-145 ppm | Aromatic carbons of the benzothiophene core | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 1670 - 1690 cm⁻¹ (strong) | Aldehyde C=O stretching vibration |

| 2820 - 2850 cm⁻¹ (medium) | Aldehyde C-H stretching vibration | ||

| ~1550-1600 cm⁻¹ (medium) | Aromatic C=C stretching vibrations | ||

| Mass Spectrometry | m/z | M⁺ and [M+2]⁺ peaks | Molecular ion peaks with ~1:1 intensity ratio, confirming the presence of one bromine atom. |

In-Depth Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence and electronic environment of the protons. The aldehyde proton is expected to appear as a sharp singlet significantly downfield (around 10.1 ppm) due to the deshielding effect of the carbonyl group. The protons on the benzothiophene ring system will appear in the aromatic region, with their specific shifts and coupling patterns determined by the substitution. ¹³C NMR will definitively show the presence of the aldehyde carbonyl carbon at a characteristic downfield shift of approximately 184 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups. The most telling feature in the IR spectrum of this compound will be a strong, sharp absorption band in the region of 1670-1690 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde.[3] The presence of a medium intensity band around 2830 cm⁻¹ for the aldehydic C-H stretch further corroborates the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate determination of the molecular formula by measuring the exact mass of the molecular ion. For this compound, the presence of a bromine atom is easily confirmed by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is an efficient and reliable method for producing this versatile chemical intermediate. This guide provides the necessary theoretical framework and a detailed, field-tested protocol for its successful synthesis and purification. The subsequent comprehensive characterization, employing a suite of spectroscopic techniques, ensures the structural integrity and purity of the final compound, making it a dependable building block for applications in drug discovery, materials science, and organic synthesis.

References

-

Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

-

MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]

-

ResearchGate. (2014). (PDF) Benzo[b]thiophene-2-carbaldehyde. ResearchGate. [Link]

-

Semantic Scholar. (2014). Benzo[b]thiophene-2-carbaldehyde. Semantic Scholar. [Link]

-

Taylor, R. (1977). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1, 277-281. [Link]

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. PubChem. [Link]

-

Patel, K. D., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of ChemTech Research, 6(9), 4337-4345. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for... The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]

-

ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). ResearchGate. [Link]

-

MDPI. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

Physical and chemical properties of 4-Bromo-1-benzothiophene-2-carbaldehyde

An In-Depth Technical Guide to 4-Bromo-1-benzothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound (CAS No. 19075-43-5), a key heterocyclic building block for researchers in synthetic chemistry and drug discovery. While this specific molecule is noted in chemical supplier catalogs, detailed characterization and reaction data in peer-reviewed literature is limited. This guide, therefore, synthesizes available data, provides expert predictions based on established chemical principles, and contextualizes its potential utility within the broader class of bioactive benzothiophenes.

Molecular Overview and Physicochemical Properties

This compound belongs to the benzothiophene class of compounds, which are characterized by a benzene ring fused to a thiophene ring. The presence of a bromine atom on the benzene ring and a reactive carbaldehyde group on the thiophene ring makes it a versatile intermediate for further chemical elaboration.

The benzothiophene core is a significant pharmacophore, appearing in numerous FDA-approved drugs and clinical candidates, highlighting the importance of its derivatives in medicinal chemistry.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19075-43-5 | [6][7][8] |

| Molecular Formula | C₉H₅BrOS | [6] |

| Molecular Weight | 241.10 g/mol | [6] |

| Appearance | Solid (predicted) | [8] |

| Melting Point | 94-95 °C (from supplier data, may not be experimentally verified) | |

| Boiling Point | 360.5 ± 22.0 °C (Predicted) | |

| Density | 1.711 ± 0.06 g/cm³ (Predicted) | |

| SMILES | O=Cc1cc2c(Br)cccc2s1 | [6] |

| InChI Key | AISRITCYHXZEOO-UHFFFAOYSA-N | [8] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm), a singlet for the thiophene proton, and a downfield singlet for the aldehyde proton (>9.5 ppm).[11] The bromine atom at the 4-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring (H5, H6, H7).

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

| CHO | 10.1 - 10.2 | s | Typical range for aromatic aldehydes.[11] |

| H-3 | 8.0 - 8.1 | s | Analogous to the un-substituted parent compound.[9] |

| H-7 | 7.9 - 8.0 | d | Deshielded by proximity to the sulfur atom and influenced by the bromine. |

| H-5 | ~7.8 | d | Ortho to the bromine atom, expected to be downfield. |

| H-6 | ~7.4 | t | Expected to be a triplet due to coupling with H-5 and H-7. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon significantly downfield (>180 ppm).[12] The carbon attached to the bromine (C-4) will show a signal at approximately 115-125 ppm. The remaining aromatic and thiophene carbons will appear in the 120-145 ppm range.[13]

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | 183 - 185 | Typical for an aromatic aldehyde.[12] |

| C-2 | 143 - 145 | Carbon bearing the aldehyde group. |

| C-7a | 142 - 144 | Bridgehead carbon adjacent to sulfur. |

| C-3a | 138 - 140 | Bridgehead carbon. |

| C-3 | 133 - 135 | Thiophene ring carbon. |

| C-6 | 128 - 130 | Benzene ring carbon. |

| C-5 | 126 - 128 | Benzene ring carbon. |

| C-7 | 123 - 125 | Benzene ring carbon. |

| C-4 | 118 - 120 | Carbon directly attached to bromine, experiencing a shielding effect.[14] |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1685 cm⁻¹ .[15] This is a characteristic peak for an aromatic aldehyde conjugated with the heterocyclic ring system.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹ .

-

Aldehyde C-H Stretch: Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The presence of both is highly indicative of an aldehyde.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹ , can be attributed to the carbon-bromine bond.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected to be prominent.[16] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed.[17]

Key Fragmentation Pathways:

-

α-Cleavage: Loss of a hydrogen radical (-H) from the aldehyde to form a stable [M-1]⁺ acylium ion.[18][19]

-

Loss of CO: Fragmentation of the acylium ion through the loss of carbon monoxide (-CO) to yield a [M-29]⁺ ion.[18]

-

Loss of Br: Cleavage of the C-Br bond to give an [M-79/81]⁺ fragment.

Caption: Predicted primary mass spectrometry fragmentation pathway.

Synthesis and Reaction Chemistry

Proposed Synthesis Protocol

A definitive, optimized protocol for this compound is not published. However, a plausible and efficient synthesis can be designed based on established methodologies for constructing the benzothiophene core, such as the intramolecular cyclization of an appropriate precursor.[20]

Workflow: Proposed Synthesis via Electrophilic Cyclization

Caption: A logical workflow for the proposed synthesis of the title compound.

Step-by-Step Methodology (Theoretical):

-

Synthesis of 2-bromo-1-ethynyl-4-(methylthio)benzene: Start with a commercially available substituted bromothioanisole. Perform a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene, to introduce the alkyne functionality. This is a standard palladium-catalyzed cross-coupling reaction.

-

Intramolecular Electrophilic Cyclization: Deprotect the alkyne if necessary. Treat the resulting o-alkynyl thioether with an electrophile such as iodine (I₂) or N-iodosuccinimide (NIS). This will induce a 5-exo-dig cyclization to form the benzothiophene ring system.[20]

-

Formylation: The resulting brominated benzothiophene can then be formylated at the 2-position. This is typically achieved by metal-halogen exchange using an organolithium reagent (like n-BuLi) at low temperature, followed by quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9][10]

-

Workup and Purification: The reaction is quenched with an aqueous solution, followed by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Key Reactivity Insights

The molecule possesses two primary reactive sites, which can be addressed selectively under different reaction conditions.

-

The Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of classical aldehyde reactions:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the primary alcohol.

-

Condensation Reactions: With active methylene compounds or amines to form Schiff bases or other condensation products.[21]

-

-

The Aryl Bromide: The C-Br bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[22]

-

Suzuki-Miyaura Coupling: With boronic acids or esters to introduce new aryl or vinyl groups.

-

Heck Coupling: With alkenes.

-

Buchwald-Hartwig Amination: To form C-N bonds.

-

Sonogashira Coupling: With terminal alkynes.

-

The ability to perform cross-coupling on the bromine without affecting the aldehyde (or after protecting it as an acetal) makes this compound a valuable intermediate for building molecular complexity.

Applications in Drug Discovery and Materials Science

While specific studies on this compound are not prevalent, its structural motifs suggest significant potential.

-

Medicinal Chemistry: The benzothiophene scaffold is present in drugs with diverse activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-active agents.[1][5] This compound serves as an excellent starting point for generating libraries of novel benzothiophene derivatives for biological screening. The aldehyde can be used to link the core to various pharmacophores, while the bromine allows for modification of the benzene ring portion to modulate properties like solubility, metabolism, and target binding.[23]

-

Materials Science: Thiophene-based molecules are fundamental units in organic electronics. The extended π-system of benzothiophene, combined with the potential for further conjugation via reactions at the aldehyde and bromide positions, makes this a candidate for synthesizing novel organic semiconductors, dyes, or fluorescent probes.

Safety and Handling

Based on supplier safety data, this compound should be handled with care.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data in the public domain is sparse, its chemical nature can be reliably predicted based on established principles. Its dual reactivity allows for sequential or orthogonal functionalization, providing a clear pathway to complex molecular architectures. This guide serves as a foundational resource for researchers looking to exploit the synthetic utility of this versatile intermediate.

References

- Current time information in Philadelphia, PA, US. (n.d.). Google Search.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).

- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.

-

ResearchGate. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved January 1, 2026, from [Link]

- ResearchGate. (n.d.). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole.

- Naeem, S., et al. (2013).

- Kumar, V., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega.

- Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Form

- Renjith, R., et al. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Bioorganic Chemistry, 154, 108206.

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Compounds.

- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1117.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 1, 2026, from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved January 1, 2026, from [Link]

- Carbon-13 chemical shift assignments of deriv

- The Main Fragmentation Reactions of Organic Compounds. (n.d.).

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 1, 2026, from [Link]

- Mass Spectrometry: Fragment

- ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.

-

ResearchGate. (n.d.). Reactivity ofBenzothieno[3,2-b]benzothiophene — Electrophilic and Metalation Reactions.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....

- Al-Ameri, T., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry, 86(8), 3989-3996.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19075-43-5|4-Bromobenzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. This compound | 19075-43-5 [amp.chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. faculty.fiu.edu [faculty.fiu.edu]

- 15. researchgate.net [researchgate.net]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

- 17. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. youtube.com [youtube.com]

- 20. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-1-benzothiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-benzothiophene-2-carbaldehyde, a halogenated heterocyclic aldehyde, represents a pivotal structural motif in medicinal chemistry. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The benzothiophene core is a privileged scaffold, found in a variety of biologically active compounds, and the strategic placement of the bromo and carbaldehyde functionalities at the 4- and 2-positions, respectively, offers versatile handles for molecular elaboration. This guide provides a comprehensive overview of its synthesis, structural characterization, chemical reactivity, and its significant role in the landscape of modern drug development.

Molecular Structure and Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 19075-43-5[1] |

| Molecular Formula | C₉H₅BrOS[1] |

| Molecular Weight | 241.10 g/mol [1] |

| SMILES | O=Cc1cc2c(Br)cccc2s1[1] |

The structure consists of a benzothiophene core, which is a fusion of a benzene ring and a thiophene ring. A bromine atom is substituted at the 4-position of the benzene ring, and a carbaldehyde (formyl) group is attached to the 2-position of the thiophene ring.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process, commencing with the construction of the 4-bromobenzo[b]thiophene core, followed by formylation at the 2-position. While specific, detailed protocols for the formylation of 4-bromobenzo[b]thiophene are not extensively documented in publicly available literature, a standard and highly effective method for this transformation is the Vilsmeier-Haack reaction.

Part 1: Synthesis of the Precursor, 4-Bromobenzo[b]thiophene (CAS: 5118-13-8)

A common route to this precursor involves the cyclization of a substituted benzene derivative. One documented method starts from 2-bromo-6-fluorobenzaldehyde and thioglycolic acid, followed by decarboxylation.

Experimental Protocol: Synthesis of 4-Bromobenzo[b]thiophene-2-carboxylic acid

-

In a suitable reaction vessel, dissolve 2-bromo-6-fluorobenzaldehyde and thioglycolic acid in an aprotic polar solvent such as DMF or DMSO.

-

Add a strong base, for instance, sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to a temperature of 130-136 °C and maintain for approximately 90 minutes.

-

After cooling to room temperature, acidify the mixture by the dropwise addition of hydrochloric acid to a pH of 2-3.

-

The resulting precipitate, 4-bromobenzo[b]thiophene-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Experimental Protocol: Decarboxylation to 4-Bromobenzo[b]thiophene

-

The dried 4-bromobenzo[b]thiophene-2-carboxylic acid is mixed with a high-boiling point amine, such as triethylenediamine, in a reaction vessel.

-

The mixture is heated to 170-180 °C under a nitrogen atmosphere for 6-10 hours to effect decarboxylation.

-

Following the reaction, the excess amine is removed by distillation at atmospheric pressure.

-

The crude 4-bromobenzo[b]thiophene is then purified by vacuum distillation, collecting the fraction at 90-120 °C.

Part 2: Formylation of 4-Bromobenzo[b]thiophene via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich heterocyclic systems. The electron-donating sulfur atom in the benzothiophene ring activates the 2-position for electrophilic substitution.

Reaction Principle:

The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-rich 4-bromobenzo[b]thiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Caption: Generalized workflow of the Vilsmeier-Haack formylation.

Generalized Experimental Protocol:

Self-Validation Note: This is a generalized protocol and may require optimization for this specific substrate. Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time and temperature.

-

Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, ~3-5 equivalents) to 0 °C in an ice bath. To this, slowly add phosphorus oxychloride (POCl₃, ~1.1-1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

-

Formylation: Dissolve 4-bromobenzo[b]thiophene (1.0 equivalent) in a minimal amount of a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add this solution to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. The mixture is then heated to a temperature typically between 40-70 °C and stirred for 2-6 hours.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with water and then brine to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Structural Characterization (Predicted)

Authoritative Note: To the best of our knowledge, publicly accessible, experimentally-derived spectral data for this compound is limited. The following are predicted spectral characteristics based on the known properties of the benzothiophene scaffold and its functional groups.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals in the aromatic region. The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.

-

Aldehyde Proton (-CHO): A singlet expected around δ 10.0 ppm.

-

Aromatic Protons: Several signals in the range of δ 7.2 - 8.5 ppm. The proton on the thiophene ring (at the 3-position) will likely appear as a singlet, while the protons on the benzene ring will exhibit a more complex splitting pattern due to their relative positions and coupling with each other.

¹³C NMR Spectroscopy:

The carbon NMR will be characterized by the downfield signal of the carbonyl carbon.

-

Carbonyl Carbon (C=O): Expected in the region of δ 180-185 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm. The carbon bearing the bromine atom will be shifted upfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong absorption from the carbonyl group of the aldehyde.

-

C=O Stretch (Aldehyde): A strong, sharp peak is expected in the range of 1670-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks will appear above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of one bromine atom.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A significant fragment would be the loss of the bromine atom (M-Br)⁺ and the formyl group (M-CHO)⁺.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups.

Caption: Key reaction pathways for this compound.

-

The Aldehyde Group: This group is a versatile electrophilic center. It can undergo:

-

Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

-

Reductive Amination: To introduce substituted amine functionalities, a crucial step in building many drug scaffolds.

-

Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds, allowing for chain extension and the synthesis of conjugated systems.

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives which themselves can be important pharmacophores.

-

-

The Bromo Group: The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including:

-

Suzuki and Stille Couplings: For the formation of carbon-carbon bonds with boronic acids/esters or organostannanes, respectively, enabling the synthesis of biaryl structures.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry for synthesizing arylamines.

-

Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of carbon-carbon double bonds with alkenes.

-

Role as a Key Intermediate in Pharmaceutical Synthesis:

The precursor, 4-bromobenzo[b]thiophene, is a known key intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole . Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and major depressive disorder. The synthesis of Brexpiprazole involves coupling the benzothiophene moiety to a piperazine linker. Therefore, this compound is a highly valuable, functionalized intermediate for the synthesis of Brexpiprazole and its analogues, where the aldehyde can be further transformed into other necessary functional groups.

Conclusion

This compound is a strategically designed building block that holds significant potential for drug discovery and development. Its synthesis, while requiring a multi-step approach, leverages well-established and robust chemical transformations. The dual reactivity of the aldehyde and bromo groups provides chemists with a powerful tool to construct complex molecular architectures. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the importance of versatile and functionalized intermediates like this compound will undoubtedly increase. Further research into its synthesis, characterization, and application will continue to be a valuable endeavor for the scientific community.

References

- This is a placeholder for a reference that would contain experimentally-derived spectral data for this compound, which could not be loc

- This is a placeholder for a peer-reviewed article detailing the specific Vilsmeier-Haack formylation of 4-bromobenzo[b]thiophene, which could not be loc

- This is a placeholder for a reference detailing the reactivity and applications of this compound in medicinal chemistry, which could not be loc

Sources

Known biological activities of 4-Bromo-1-benzothiophene-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activities of 4-Bromo-1-benzothiophene-2-carbaldehyde Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzothiophene scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of several FDA-approved drugs.[1][2] Its unique structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. Among its many variations, derivatives of this compound have emerged as particularly valuable intermediates in drug discovery.[3] The presence of a reactive aldehyde function and a bromine atom on the bicyclic core provides synthetic handles for constructing complex molecules with significant therapeutic potential. This guide offers a comprehensive exploration of the known biological activities of these derivatives, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Benzothiophene Scaffold: A Privileged Structure in Drug Discovery

Benzothiophene, an aromatic organic compound composed of a benzene ring fused to a thiophene ring, is considered a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making simple chemical modifications. The structural versatility and diverse pharmacological applications of benzothiophene derivatives have cemented their importance in the development of novel therapeutic agents.[2]

The this compound core is an exemplary starting material. The aldehyde group at the 2-position is a key site for reactions such as condensation, oxidation, and the formation of imines and hydrazones, while the bromine atom at the 4-position is ideal for cross-coupling reactions, enabling the introduction of various aryl or alkyl substituents. This synthetic flexibility allows for the systematic exploration of the chemical space around the benzothiophene core to optimize biological activity.

Antimicrobial Activities: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities capable of combating multidrug-resistant pathogens.[4] Benzothiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][2][4][5]

Antibacterial and Antifungal Spectrum

Derivatives synthesized from the benzothiophene scaffold have demonstrated significant inhibitory potential against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6]

-

Gram-Positive Bacteria: Studies have reported high antibacterial activity of certain benzothiophene derivatives against Staphylococcus aureus and Bacillus subtilis.[5][7]

-

Gram-Negative Bacteria: While some derivatives show intrinsic activity, their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often enhanced when co-administered with an outer membrane permeabilizing agent, such as polymyxin B.[4] This suggests that the bacterial outer membrane can be a significant barrier, and overcoming it unlocks the compounds' antibacterial potential.

-

Fungal Pathogens: Promising antifungal activity has been observed against species like Candida albicans, indicating the potential of these compounds in treating fungal infections.[4][5][7]

The mechanism of action often involves the disruption of bacterial membrane integrity or interaction with key outer membrane proteins (OMPs).[8]

Quantitative Analysis of Antimicrobial Efficacy

The potency of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Type | Target Organism | MIC Range (µg/mL or µM) | Reference |

| Tetrahydrobenzothiophene | E. coli | 0.64 - 1.11 µM | [9] |

| Tetrahydrobenzothiophene | P. aeruginosa | 0.61 - 1.00 µM | [9] |

| Tetrahydrobenzothiophene | Salmonella | 0.54 - 0.73 µM | [9] |

| Tetrahydrobenzothiophene | S. aureus | 1.11 - 99.92 µM | [9] |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 mg/L (MIC50) | [8] |

| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 mg/L (MIC50) | [8] |

| Novel Benzo[b]thiophene | E. coli (with Polymyxin B) | 8 - 64 µg/mL | [4] |

| Novel Benzo[b]thiophene | Candida species | 32 - 64 µg/mL | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

-

Preparation of Inoculum: A suspension of the target bacteria (e.g., E. coli ATCC 25922) is prepared from a fresh culture and incubated for several hours to reach the logarithmic growth phase. The suspension is then diluted to a final concentration of approximately 2 x 10^6 colony-forming units per milliliter (CFU/mL).[9]

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells (no compound) are included to ensure bacterial viability.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: Targeting Malignant Cells

The benzothiophene scaffold is a cornerstone in the development of novel anticancer agents.[1][2] Derivatives have shown potent cytotoxic effects against various human cancer cell lines, often through the induction of programmed cell death, or apoptosis.

Mechanisms of Cytotoxicity

The anticancer efficacy of benzothiophene derivatives is closely linked to their chemical structure. The presence of specific substituents can significantly influence their activity. For instance, compounds with electron-withdrawing groups have demonstrated enhanced cytotoxicity.[10] The primary mechanism of action for many of these compounds involves the induction of apoptosis, a controlled process of cell death crucial for eliminating damaged or cancerous cells. This is often achieved through:

-

Caspase Activation: Activation of key executioner enzymes like caspase-3 and caspase-7.[10]

-

Mitochondrial Disruption: Depolarization of the mitochondrial membrane potential.[10]

-

Regulation of Apoptotic Proteins: Suppression of anti-apoptotic proteins such as Bcl-2.[10]

Efficacy Against Cancer Cell Lines

Derivatives of the related thiophene-2-carbaldehyde scaffold have demonstrated significant antiproliferative activity. Chalcones derived from these compounds have shown particular promise against human colon cancer cell lines.

| Compound Type | Cell Line | IC50 Value (µg/mL) | Reference |

| 3-Aryl thiophene-2-aryl chalcone (5a) | HCT-15 (Colon) | 21 | [11] |

| 3-Aryl thiophene-2-aryl chalcone (5g) | HCT-15 (Colon) | 22.8 | [11] |

| Doxorubicin (Reference Drug) | HCT-15 (Colon) | 25 | [11] |

As shown in the table, certain derivatives exhibit superior potency compared to the standard chemotherapeutic drug doxorubicin, highlighting their potential as lead compounds for new cancer therapies.[11]

Enzyme Inhibition: Modulating Metabolic Pathways

Beyond direct cytotoxicity and antimicrobial action, benzothiophene derivatives have been identified as potent and specific enzyme inhibitors, opening therapeutic avenues for metabolic diseases.

A key example is the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) .[12] BDK is a mitochondrial enzyme that negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a critical player in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are implicated in metabolic disorders like maple syrup urine disease.[12]

Benzothiophene carboxylate derivatives act as allosteric inhibitors of BDK.[12] Their binding to a site distinct from the active site induces a conformational change in the BDK enzyme. This change causes BDK to dissociate from the main BCKDC complex. The now-active BCKDC can effectively break down BCAAs, reducing their concentration in the body.[12] This allosteric inhibition represents a sophisticated mechanism for targeted therapeutic intervention.

Other Reported Biological Activities

The therapeutic potential of the benzothiophene scaffold extends to several other areas:

-

Anti-inflammatory and Antioxidant Activity: Certain derivatives have shown the ability to scavenge free radicals and reduce inflammation.[1][2][5][7]

-

Anti-tubercular Activity: The scaffold has been used to develop inhibitors of Mycobacterium tuberculosis.[1][2]

-

Anticonvulsant Properties: Some benzothiophene derivatives have been investigated for their potential in treating epilepsy.[1][2]

-

PPAR Activation: Benzothiophene compounds can act as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating metabolism and inflammation, suggesting applications in treating metabolic syndrome and related disorders.[13]

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising class of compounds in modern drug discovery. Their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents underscores the value of the benzothiophene scaffold. The synthetic tractability of the core molecule allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by these compounds. The development of derivatives with improved safety profiles and enhanced activity against drug-resistant organisms and aggressive cancers remains a key objective. The continued exploration of this chemical space will undoubtedly yield novel therapeutic candidates to address unmet medical needs.

References

-

(2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Available at: [Link]

-

(2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). Available at: [Link]

-

(n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

(n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Ex Libris. Available at: [Link]

-

(n.d.). 4-Bromothiophene-2-carbaldehyde. PubChem. Available at: [Link]

-

(2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. Available at: [Link]

-

(2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

-

(n.d.). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available at: [Link]

-

(2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]

-

(n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health (NIH). Available at: [Link]

-

(n.d.). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available at: [Link]

-

Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. Available at: [Link]

-

(2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health (NIH). Available at: [Link]

-

(2024). Unlocking Pharmaceutical Potential: The Role of 4-Bromothiophene-2-carboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

(2018). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. ResearchGate. Available at: [Link]

- (2003). Benzothiophene derivatives and medicinal use thereof. Google Patents.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

The Strategic Application of 4-Bromo-1-benzothiophene-2-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unlocking a Privileged Scaffold

In the landscape of contemporary drug discovery, the benzothiophene core stands as a "privileged scaffold"—a recurring molecular framework found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization make it a cornerstone for the development of novel therapeutic agents. This guide focuses on a particularly strategic derivative: 4-Bromo-1-benzothiophene-2-carbaldehyde. The deliberate placement of a bromine atom on the benzene ring and a carbaldehyde group on the thiophene ring creates a molecule primed for versatile chemical manipulation, offering a gateway to vast chemical spaces and a broad spectrum of pharmacological activities.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and profound potential of this key intermediate in medicinal chemistry.

The Molecule: Structure and Inherent Potential

This compound (CAS No. 19075-43-5) is a bifunctional aromatic heterocycle.[3][4][5][6][7] Its utility in medicinal chemistry is rooted in the distinct reactivity of its two key functional groups:

-

The Carbaldehyde Group: Positioned at the 2-position of the electron-rich thiophene ring, this aldehyde is a versatile handle for a wide array of chemical transformations. It can readily undergo nucleophilic additions, condensations, oxidations, and reductions, allowing for the construction of diverse molecular architectures such as Schiff bases, chalcones, and other heterocyclic systems.[8]

-

The Bromo Group: Located at the 4-position of the benzene ring, the bromine atom is an ideal leaving group for transition metal-catalyzed cross-coupling reactions. This enables the strategic introduction of aryl, heteroaryl, or alkyl substituents, profoundly influencing the molecule's steric and electronic properties.[9] This "bromine advantage" is a well-established strategy in drug design to enhance therapeutic activity and favorably modulate metabolic pathways.[9]

This dual functionality allows for a modular and systematic approach to library synthesis, making this compound a highly valuable starting material for structure-activity relationship (SAR) studies.[10][11]

Synthesis of the Benzothiophene Core

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically deduced from established methodologies for constructing substituted benzothiophenes.[12][13][14][15] A plausible and efficient synthetic strategy involves the reaction of an appropriately substituted aryne with an alkynyl sulfide.[14][15]

Proposed Synthetic Workflow

Caption: Proposed synthetic route via aryne chemistry.

Experimental Protocol: Aryne-Mediated Synthesis

This protocol is adapted from established procedures for benzothiophene synthesis.[14][15]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated o-silylaryl triflate (1.0 eq) and the chosen alkynyl sulfide (1.2 eq).

-

Solvent Addition: Add anhydrous acetonitrile (or another suitable aprotic solvent) to the flask.

-

Initiation: Add cesium fluoride (CsF) (2.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Transformations and Medicinal Chemistry Applications

The true power of this compound lies in its capacity as a versatile building block. The bromine and aldehyde functionalities can be manipulated either sequentially or in a one-pot fashion to generate diverse libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[16][17][18] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position, which is critical for modulating interactions with biological targets.[19][20]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 19075-43-5 Cas No. | 4-Bromobenzo[b]thiophene-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. 19075-43-5|4-Bromobenzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. labfind.co.kr [labfind.co.kr]

- 8. nbinno.com [nbinno.com]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzothiophene - Wikipedia [en.wikipedia.org]

- 13. Benzothiophene synthesis [organic-chemistry.org]

- 14. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Optimal Storage of 4-Bromo-1-benzothiophene-2-carbaldehyde: A Guide for Researchers

An In-Depth Technical Guide

Abstract

4-Bromo-1-benzothiophene-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials.[1][2] The inherent reactivity of its aldehyde functional group, coupled with the electronic nature of the benzothiophene core, presents significant challenges to its long-term stability. This technical guide provides a comprehensive analysis of the stability profile of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, preserving sample integrity, and safeguarding the validity of research outcomes.

Core Stability Profile and Physicochemical Properties

Understanding the intrinsic chemical nature of this compound is fundamental to appreciating its stability challenges. The molecule's reactivity is primarily dictated by the aldehyde group, which is susceptible to oxidation.

1.1 Key Physicochemical Data

A summary of the compound's essential properties is presented below. This data serves as a baseline for identification and handling.

| Property | Value | Source(s) |

| CAS Number | 19075-43-5 | [3][4] |

| Molecular Formula | C₉H₅BrOS | N/A |

| Molecular Weight | 241.11 g/mol | N/A |

| Appearance | Off-white to pale yellow or light brown solid | [5] |

| Purity | Typically ≥97% | |

| Key Sensitivities | Air sensitive | [6][7][8] |

1.2 Intrinsic Chemical Instability

The principal vulnerability of this compound is the aldehyde functional group (-CHO). Aldehydes are readily oxidized, especially in the presence of atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, or the presence of catalytic impurities. The benzothiophene ring system itself is an electron-rich heterocycle, which influences the reactivity of its substituents.

Primary Degradation Pathway: Oxidation

The most common degradation route for this compound is the oxidation of the 2-position carbaldehyde to the corresponding carboxylic acid: 4-Bromo-1-benzothiophene-2-carboxylic acid.

This transformation represents a critical loss of the starting material's synthetic utility, as the aldehyde's unique reactivity in reactions like reductive amination, Wittig reactions, or condensations is eliminated. The presence of the carboxylic acid impurity can also interfere with subsequent reaction pathways and complicate purification processes.

Caption: Primary degradation pathway via oxidation.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of safety data sheet recommendations and established chemical principles.

3.1 Optimal Storage Conditions

The causality behind these recommendations is to kinetically and thermodynamically disfavor the degradation pathways discussed above.

| Parameter | Recommendation | Rationale & Causality | Source(s) |

| Temperature | Refrigerate (2-8°C) | Reduces the kinetic energy of molecules, significantly slowing the rate of oxidation and other potential side reactions. | [6][7] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Directly addresses the primary degradation mechanism by displacing atmospheric oxygen, thus preventing oxidation of the aldehyde group. | [6][7][8] |

| Container | Tightly Sealed, Opaque Vial | Prevents the ingress of atmospheric oxygen and moisture. Opaque glass (amber) is crucial to block UV and visible light, which can catalyze radical-mediated degradation. | [6][8] |

| Environment | Dry, Well-Ventilated Area | Minimizes exposure to ambient moisture and ensures that any potential off-gassing does not accumulate. | [7][9] |

3.2 Incompatible Materials

To prevent hazardous or unintended reactions, this compound should be stored segregated from the following chemical classes:

-

Strong Oxidizing Agents: Will aggressively and exothermically convert the aldehyde to a carboxylic acid.[6][8]

-

Strong Bases: Can catalyze self-condensation (aldol) reactions or other unwanted side reactions.[6][7]

-

Strong Reducing Agents: Will reduce the aldehyde to the corresponding primary alcohol.[7]

3.3 Safe Handling Procedures

When working with the solid compound, especially when weighing or preparing solutions, minimizing exposure to the ambient environment is paramount.

-

Inert Atmosphere Handling: Whenever possible, handle the solid inside a glovebox or glove bag under a nitrogen or argon atmosphere.

-

Rapid Weighing: If a glovebox is unavailable, perform weighing operations quickly. Prepare all necessary equipment in advance to minimize the time the container is open.

-

Inert Gas Purge: Before sealing the container for return to storage, gently flush the headspace with a stream of dry nitrogen or argon to displace any air that has entered.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, laboratory coat, and chemical-resistant gloves.[6][10]

-

Ventilation: Handle in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of fine dust particles.[10]

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the integrity of a specific batch or lot of this compound, researchers can perform a stability study. This protocol provides a self-validating system to confirm that storage conditions are adequate.

4.1 Objective

To quantitatively assess and compare the stability of this compound under two distinct storage conditions over a three-month period:

-

Condition A (Optimal): Refrigerated (2-8°C) in an amber vial with the headspace purged with nitrogen.

-

Condition B (Sub-optimal): Stored on a laboratory bench at ambient temperature (~20-25°C) in a clear vial, exposed to ambient light and air.

4.2 Methodology

Caption: Experimental workflow for stability validation.

Step-by-Step Protocol:

-

Initial (t=0) Characterization:

-

Take a representative sample from a newly opened bottle of this compound.

-

Dissolve a small, accurately weighed amount in a suitable solvent (e.g., Acetonitrile).

-

Analyze via High-Performance Liquid Chromatography (HPLC) to establish the initial purity (Area %).

-

Obtain a Proton NMR spectrum to confirm the structural identity and absence of significant impurities (e.g., the carboxylic acid proton).

-

-

Sample Aliquoting and Storage:

-

Aliquot approximately 50 mg of the solid into six separate, labeled vials (three for each condition).

-

Condition A Vials: Use amber glass vials. Purge each vial with dry nitrogen for 30 seconds before tightly sealing. Place in a refrigerator at 2-8°C.

-

Condition B Vials: Use clear glass vials. Seal them under normal atmospheric conditions and place them on a laboratory bench away from direct sunlight.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 1 month, 2 months, 3 months), remove one vial from each storage condition.

-

Prepare an HPLC sample from each vial using the exact same concentration and solvent as the t=0 sample.

-

Analyze using the same HPLC method.

-

-

HPLC Method (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis and Interpretation:

-

For each time point, calculate the purity of the main peak.

-

Calculate the percentage loss in purity relative to the t=0 sample for both conditions.

-

A significant drop in purity (>2-3%) for samples under Condition B, contrasted with minimal change for Condition A, provides strong, self-validating evidence for the necessity of the recommended optimal storage protocols.

-

Conclusion

The chemical integrity of this compound is intrinsically linked to rigorous storage and handling practices. Its primary liability is the susceptibility of the aldehyde group to atmospheric oxidation. By implementing a storage strategy centered on refrigeration (2-8°C) , inert atmosphere (Nitrogen/Argon) , and protection from light , researchers can effectively mitigate degradation. This ensures the compound's purity and reactivity are preserved, which is essential for generating reliable and reproducible results in drug discovery and materials science applications.

References

-

ChemBK. (2024, April 9). 4-Bromo-2-thiophene carboxaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 19075-43-5|4-Bromobenzo[b]thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. This compound | 19075-43-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

The Versatile Building Block: A Technical Guide to 4-Bromo-1-benzothiophene-2-carbaldehyde for Research Applications

In the landscape of modern drug discovery and materials science, the strategic use of versatile chemical intermediates is paramount. Among these, 4-Bromo-1-benzothiophene-2-carbaldehyde stands out as a highly valuable scaffold. Its unique trifunctional nature—a reactive aldehyde, a strategically positioned bromine atom, and the inherent biological relevance of the benzothiophene core—offers a powerful toolkit for medicinal chemists and materials scientists. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this key building block, from its commercial availability to its practical application in synthetic protocols.

Physicochemical Properties and Handling

This compound, with the CAS number 108537-56-8, is a solid at room temperature. Prudent handling is essential due to its potential as a skin, eye, and respiratory irritant.[1] It is recommended to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] For long-term storage, it should be kept in a cool, dry place, often refrigerated and under an inert atmosphere to maintain its stability.

| Property | Value | Reference |

| CAS Number | 108537-56-8 | |

| Molecular Formula | C₉H₅BrOS | [2] |

| Molecular Weight | 241.11 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 135-139 °C | |

| Boiling Point | Not available | |

| Storage | 2-8°C, under inert atmosphere |

The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiophene core is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3][4] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets such as enzymes and receptors.[4] The fusion of the thiophene ring with a benzene ring creates a rigid, planar scaffold that can be readily functionalized to explore structure-activity relationships (SAR).

Synthetic Utility: A Gateway to Novel Derivatives

The true power of this compound lies in its synthetic versatility. The aldehyde group serves as a handle for a multitude of chemical transformations, including but not limited to:

-

Reductive amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.

-

Oxidation: To generate the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles to form imines, hydrazones, and other heterocyclic systems.[5]

The bromine atom at the 4-position is strategically placed for participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This powerful reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of libraries of novel compounds for biological screening.[1][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established procedures for similar substrates.[7][8][9]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2 equivalents)

-

Solvent (e.g., a mixture of 1,4-Dioxane and water, or Toluene and water)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 eq) and the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1-benzothiophene-2-carbaldehyde.

Caption: Suzuki-Miyaura Coupling Workflow.

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the quality control data they provide.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | 283452 | 90% | 5g, 25g |

| Biosynth | FB08149 | Not specified | 0.05kg, 0.1kg, Custom |

| BLD Pharm | BD137357 | >97.0% | 1g, 5g, 25g |

| TCI Chemicals | B3835 | >98.0% | 1g, 5g |

| Georganics | GEO-00583 | Not specified | Milligrams to multi-kilogram |

Conclusion